![molecular formula C17H16N2O3S B5717318 2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMBAC, and it is a derivative of benzoic acid.
Mechanism of Action
The exact mechanism of action of MMBAC is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, MMBAC reduces inflammation and pain.
Biochemical and Physiological Effects:
MMBAC has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models. MMBAC has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using MMBAC in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects. It can be used to study the role of inflammation and pain in various diseases. However, one of the limitations of using MMBAC is its potential toxicity. It is important to use appropriate dosages and safety precautions when working with MMBAC.
Future Directions
There are several future directions for further research on MMBAC. One area of research is the study of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MMBAC. Additionally, the safety and toxicity of MMBAC need to be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, MMBAC is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential use in the treatment of various diseases. The synthesis method of MMBAC involves the reaction between 2-methylbenzoic acid and thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. While MMBAC has several advantages for lab experiments, its potential toxicity needs to be further studied. Future research on MMBAC should focus on its potential use in the treatment of neurodegenerative disorders and the development of more potent and selective COX-2 inhibitors.
Synthesis Methods
The synthesis of MMBAC involves the reaction between 2-methylbenzoic acid and thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. This reaction results in the formation of MMBAC, which is a white crystalline powder. The purity of MMBAC can be increased by recrystallization using ethanol.
Scientific Research Applications
MMBAC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. MMBAC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-3-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-3-4-7-12(10)15(20)19-17(23)18-14-9-5-8-13(11(14)2)16(21)22/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBQPGVXKDSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid |
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